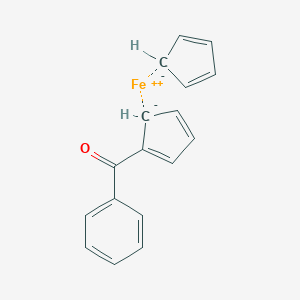

Ketone, ferrocenyl phenyl (8CI)

Beschreibung

Eigenschaften

CAS-Nummer |

1272-44-2 |

|---|---|

Molekularformel |

C17H24FeO |

Molekulargewicht |

300.2 g/mol |

IUPAC-Name |

cyclopentane;cyclopentyl(phenyl)methanone;iron |

InChI |

InChI=1S/C12H14O.C5H10.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-3,6-7,11H,4-5,8-9H2;1-5H2; |

InChI-Schlüssel |

NOVVNDDNXWMHCU-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[Fe+2] |

Kanonische SMILES |

C1CCCC1.C1CCC(C1)C(=O)C2=CC=CC=C2.[Fe] |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Preparation

Friedel-Crafts Acylation of Ferrocene (B1249389)

The Friedel-Crafts acylation of ferrocene stands as a primary and effective method for the synthesis of ferrocenyl phenyl ketone. This electrophilic aromatic substitution reaction involves the introduction of a benzoyl group onto one of the cyclopentadienyl (B1206354) rings of ferrocene. The reaction is typically carried out by treating ferrocene with benzoyl chloride in the presence of a Lewis acid catalyst. isef.net

Fe(C₅H₅)₂ + C₆H₅COCl --(AlCl₃)--> Fe(C₅H₄COC₆H₅)(C₅H₅) + HCl

A successful and high-yielding synthesis of the mono-acylated product, ferrocenyl phenyl ketone, necessitates careful control over various reaction parameters to minimize the formation of the di-acylated byproduct, 1,1'-dibenzoylferrocene.

Optimization of Reaction Conditions for Acylation

The yield and purity of ferrocenyl phenyl ketone are highly dependent on the precise control of the reaction conditions. Key parameters that require optimization include the stoichiometry of the catalyst, the choice of solvent, and the reaction temperature.

The choice and amount of the Lewis acid catalyst are critical in the Friedel-Crafts acylation of ferrocene. Aluminum chloride (AlCl₃) is a commonly employed and effective Lewis acid for this transformation. isef.net The catalyst's role is to activate the acylating agent, benzoyl chloride, by forming a highly electrophilic acylium ion (C₆H₅CO⁺), which then attacks the electron-rich cyclopentadienyl ring of ferrocene. khanacademy.org

The stoichiometry of aluminum chloride relative to the reactants, ferrocene and benzoyl chloride, significantly influences the outcome of the reaction. While a catalytic amount of a milder Lewis acid might be sufficient for the highly activated ferrocene system, in practice, a stoichiometric amount or even a slight excess of AlCl₃ is often used to ensure complete reaction. truman.edutruman.edu This is because the Lewis acid can complex with the carbonyl oxygen of the product, ferrocenyl phenyl ketone, thereby deactivating it. A molar ratio of approximately 1:1:1 for ferrocene, benzoyl chloride, and aluminum chloride is a common starting point. quizlet.com However, optimization studies may be required to find the ideal ratio for a specific scale and set of conditions to maximize the yield of the desired mono-acylated product while suppressing the formation of di-acylated species. asianpubs.org

Other Lewis acids can also be utilized, though their reactivity may differ. For instance, weaker Lewis acids might lead to slower reaction rates or require higher temperatures, potentially affecting the product distribution. The selection of the Lewis acid can be a key parameter in optimizing the synthesis for specific outcomes. asianpubs.org

| Reactant/Catalyst | Molar Ratio | Purpose |

| Ferrocene | 1 | Substrate |

| Benzoyl Chloride | 1 | Acylating Agent |

| Aluminum Chloride | 1 | Lewis Acid Catalyst |

The choice of solvent plays a crucial role in the Friedel-Crafts acylation of ferrocene, as it must be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane (CH₂Cl₂) is a widely used solvent for this reaction due to its ability to dissolve ferrocene and its relative inertness towards the strong Lewis acid catalyst. isef.netutahtech.edu

The reaction must be conducted under strictly anhydrous conditions. utahtech.edu The presence of moisture can lead to the decomposition of the aluminum chloride catalyst and the benzoyl chloride reactant, significantly reducing the yield of the desired product. utahtech.edu Therefore, the use of dried solvents and glassware, along with carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon), is essential for a successful synthesis. A drying tube containing a desiccant like calcium chloride is often employed to protect the reaction from atmospheric moisture. truman.edu

While dichloromethane is common, other solvents can also be used. Nitrobenzene, for instance, is another possible solvent for Friedel-Crafts acylations. Its higher boiling point allows for reactions to be conducted at elevated temperatures if necessary. However, its polarity can influence the reactivity and it is also a more hazardous substance. The selection of the solvent should be made based on the specific requirements of the reaction, balancing factors like solubility of reactants, reaction temperature, and safety considerations.

| Solvent | Key Properties |

| Dichloromethane | Good solubility for ferrocene, relatively inert, volatile |

| Nitrobenzene | Higher boiling point, polar |

The Friedel-Crafts acylation of ferrocene is an exothermic reaction, and therefore, careful temperature control is paramount. nih.gov The reaction is typically carried out at low temperatures, often in an ice bath (0-5 °C), especially during the addition of the reactants and the catalyst. nih.gov Maintaining a low temperature helps to control the reaction rate and prevent the formation of unwanted byproducts. truman.edu

Higher temperatures can lead to an increased rate of reaction, but they also favor the formation of the di-acylated product, 1,1'-dibenzoylferrocene. vernier.com The initial acylation of one cyclopentadienyl ring deactivates the ferrocene molecule towards further electrophilic substitution, but at elevated temperatures, the energy barrier for the second acylation can be overcome. Therefore, to achieve high selectivity for the mono-acylated product, it is crucial to maintain a consistently low temperature throughout the reaction. The reaction time is also a critical factor; prolonged reaction times, even at low temperatures, can also lead to an increase in the di-acylated byproduct. nih.gov

Post-Synthesis Purification Techniques

Following the completion of the Friedel-Crafts acylation reaction, a work-up procedure is necessary to isolate and purify the crude ferrocenyl phenyl ketone. This typically involves quenching the reaction with ice water to decompose the aluminum chloride complex, followed by extraction of the product into an organic solvent like dichloromethane. utahtech.edu The organic layer is then washed, dried, and the solvent is removed to yield the crude product. Further purification is often required to obtain ferrocenyl phenyl ketone of high purity.

Recrystallization is a powerful and commonly used technique for the purification of solid organic compounds, including ferrocenyl phenyl ketone. illinois.edu The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. illinois.edu An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. youtube.com

For the recrystallization of ferrocenyl phenyl ketone, a variety of solvent systems can be employed. Common choices include ethanol or a mixed solvent system such as hexane-ethyl acetate. rochester.educhemistry-solutions.com The process generally involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the ferrocenyl phenyl ketone decreases, leading to the formation of pure crystals, while the impurities remain in the mother liquor. mnstate.edu

The choice of solvent is critical for successful recrystallization. A systematic approach to solvent selection is often necessary, involving testing the solubility of the crude product in various solvents at both room and elevated temperatures.

| Solvent/Solvent System | General Application |

| Ethanol | A common polar solvent for recrystallization. chemistry-solutions.com |

| Hexane-Ethyl Acetate | A mixed solvent system where the ratio can be adjusted to achieve optimal solubility characteristics. rochester.edu |

The purity of the recrystallized ferrocenyl phenyl ketone can be assessed by techniques such as melting point determination and chromatographic methods like Thin Layer Chromatography (TLC). scribd.commit.edu

Column Chromatography Protocols

Column chromatography is an indispensable technique for the purification of ferrocenyl phenyl ketone from reaction mixtures, which often contain unreacted ferrocene and potentially di-substituted byproducts. The separation is based on the differential adsorption of the components onto a stationary phase, leveraging the polarity differences between the nonpolar ferrocene and the more polar acetylferrocene (B1663952) or benzoylferrocene. organic-chemistry.orgyoutube.com

A typical protocol involves the use of a stationary phase such as silica gel or alumina. youtube.com Ferrocene, being nonpolar, exhibits minimal interaction with the stationary phase and is eluted first using a nonpolar solvent like hexanes or petroleum ether. organic-chemistry.orgorganic-chemistry.org The more polar ferrocenyl phenyl ketone interacts more strongly with the stationary phase and requires a more polar eluent for its collection. organic-chemistry.org

Table 1: Column Chromatography Parameters for the Purification of Ferrocenyl Phenyl Ketone

| Parameter | Description |

|---|---|

| Stationary Phase | Alumina or Silica Gel |

| Eluent for Ferrocene | Hexanes or Petroleum Ether |

| Eluent for Ferrocenyl Phenyl Ketone | A mixture of hexanes/petroleum ether and a more polar solvent like diethyl ether or ethyl acetate. |

| Detection | The separation can be visually monitored, as ferrocene forms a yellow band while ferrocenyl phenyl ketone forms a distinct orange-red band. |

The "dry-loading" technique is often employed to introduce the crude product onto the column. This involves dissolving the crude material in a minimal amount of a volatile solvent, adsorbing it onto a small amount of the stationary phase, and evaporating the solvent to yield a free-flowing powder, which is then carefully added to the top of the column. libretexts.org

Condensation and Aldol Reaction Approaches

The Claisen-Schmidt condensation is a reliable method for the synthesis of ferrocenyl chalcones, which are α,β-unsaturated ketones structurally analogous to ferrocenyl phenyl ketone. researchgate.netwikipedia.org This reaction involves the base-catalyzed condensation of a ferrocenyl ketone, such as acetylferrocene, with an aromatic aldehyde that lacks α-hydrogens. researchgate.net The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone.

Solvent-free conditions using solid sodium hydroxide or potassium hydroxide as a catalyst have been reported to produce quantitative yields of ferrocenyl chalcones. jackwestin.com These "green chemistry" approaches are efficient and minimize waste. jackwestin.com The reaction conditions can be further optimized by employing microwave irradiation to accelerate slow reactions. jackwestin.com

Table 2: Examples of Claisen-Schmidt Condensation for Ferrocenyl Chalcone Synthesis

| Ferrocenyl Ketone | Aromatic Aldehyde | Catalyst | Conditions | Product |

|---|---|---|---|---|

| Acetylferrocene | Benzaldehyde | NaOH | Solvent-free, grinding | Ferrocenyl chalcone |

Beyond the Claisen-Schmidt condensation, modified aldol reactions can be employed to derivatize ferrocenyl ketones, including ferrocenyl phenyl ketone, to produce a wider array of structures, such as β-hydroxy ketones. These aldol addition products can be valuable synthetic intermediates. google.com

Crossed aldol reactions between a ferrocenyl ketone and an aliphatic aldehyde or another enolizable ketone can be challenging due to competing self-condensation reactions. nih.gov To achieve selectivity, a common strategy involves the pre-formation of the ferrocenyl ketone enolate under kinetic control. This is typically achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The subsequent slow addition of the aldehyde electrophile to the pre-formed enolate favors the desired crossed aldol product. google.com

This approach allows for the synthesis of β-hydroxy ferrocenyl ketones, where the hydroxyl group can be retained or eliminated under more vigorous conditions to form the corresponding α,β-unsaturated ketone. The choice of reaction conditions dictates the final product, providing a versatile tool for the derivatization of ferrocenyl ketones. nih.gov

Alternative Acylation Strategies

A highly effective alternative to the traditional Friedel-Crafts acylation for the synthesis of ferrocenyl phenyl ketone is the use of mixed anhydrides. This method circumvents the often harsh conditions and potential for side reactions associated with Lewis acid catalysts. A successful protocol for the benzoylation of ferrocene involves the in situ generation of a mixed anhydride from benzoic acid and trifluoroacetic anhydride (TFAA). jackwestin.com

The reaction is typically promoted by a strong acid, such as triflic acid (TfOH), in a solvent like dichloromethane at room temperature. Under these conditions, ferrocene undergoes smooth acylation to yield ferrocenyl phenyl ketone in good yields. This method has proven to be reproducible and provides a straightforward route to the target compound.

Table 3: Synthesis of Ferrocenyl Phenyl Ketone via Acylation with a Mixed Anhydride

| Reactants | Reagents | Solvent | Conditions | Product | Yield |

|---|

The Liebeskind-Srögl cross-coupling reaction offers a modern and versatile strategy for the synthesis of ketones, including arylferrocenylketones. jackwestin.com This palladium-catalyzed, copper(I)-mediated reaction occurs under mild and neutral conditions, making it tolerant of a wide range of functional groups. The key transformation involves the cross-coupling of a thioester with a boronic acid. google.com

For the synthesis of ferrocenyl phenyl ketone and its analogues, a ferrocenylthiol ester is reacted with an appropriate aryl boronic acid. The reaction typically employs a palladium(0) catalyst and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (CuTC), in a solvent like tetrahydrofuran (THF). google.com

Table 4: General Protocol for Liebeskind-Srögl Synthesis of Arylferrocenylketones

| Ferrocenyl Substrate | Coupling Partner | Catalyst/Mediator | Solvent | Conditions | Product |

|---|

This methodology has been successfully applied to the synthesis of a family of mono- and 1,1'-bis-substituted ferrocenylaryl and heteroaryl ketones, with yields ranging from moderate to excellent. jackwestin.com

Grignard Reactions and Subsequent Oxidation Pathways

The synthesis of ferrocenyl phenyl ketone can be strategically approached through the use of Grignard reagents, a classic and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This pathway typically involves the reaction of a Grignard reagent with a suitable carbonyl compound to form a secondary alcohol, which is then oxidized to the desired ketone.

Two primary retrosynthetic disconnections are viable for the synthesis of ferrocenyl phenyl ketone:

Route A: Reaction of a ferrocenyl Grignard reagent (ferrocenylmagnesium halide) with benzaldehyde.

Route B: Reaction of a phenyl Grignard reagent (phenylmagnesium halide) with ferrocenecarboxaldehyde.

In both routes, the initial addition reaction yields ferrocenylphenylmethanol. This intermediate alcohol is then subjected to an oxidation step to afford the final product, ferrocenyl phenyl ketone.

Reaction Scheme:

Route A: FcMgBr + PhCHO → Fc-CH(OH)-Ph Route B: PhMgBr + FcCHO → Fc-CH(OH)-Ph

Subsequent Oxidation: Fc-CH(OH)-Ph + [O] → Fc-CO-Ph

Common oxidizing agents for the conversion of secondary alcohols to ketones include pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions. masterorganicchemistry.com The choice of oxidant depends on the substrate's sensitivity and the desired reaction conditions. While this two-step approach is robust, the efficiency relies on the successful execution of both the Grignard addition and the subsequent oxidation.

Recent advancements have also explored the use of cerium(III) chloride to promote the addition of Grignard reagents to sterically hindered acylferrocenes, which can be relevant for the synthesis of more complex ferrocenyl ketones. researchgate.net

One-Pot Synthetic Approaches

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot synthetic methodologies have been developed for the preparation of ferrocenyl ketones. These approaches combine multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates.

A notable one-pot synthesis of ferrocenyl ketones involves a three-component α-alkylation/Suzuki reaction cocatalyzed by iridium and palladium complexes. This method allows for the efficient construction of ferrocenyl ketones containing biaryl moieties. In a typical reaction, a benzyl alcohol derivative, acetylferrocene, and an arylboronic acid are coupled in the presence of an Ir/Pd catalytic system.

This methodology has been successfully applied to the synthesis of various ferrocenyl ketones in moderate to good yields. The reaction proceeds through an initial iridium-catalyzed α-alkylation of the acetylferrocene with the benzyl alcohol, followed by a palladium-catalyzed Suzuki cross-coupling with the arylboronic acid.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Product | Yield (%) |

| 4-Bromobenzyl alcohol | Acetylferrocene | Phenylboronic acid | PPh3-cyclometalated Ir(III) hydride / Pd(OAc)2 | 1-Ferrocenyl-2-(4'-phenyl)phenylethan-1-one | Moderate to Good |

| (2-Amino-5-bromophenyl)methanol | Acetylferrocene | Arylboronic acids | PPh3-cyclometalated Ir(III) hydride / Pd(OAc)2 | 6-Aryl-2-ferrocenylquinolines | Moderate to Good |

This table is representative of the types of transformations possible with this methodology.

Multi-component reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. journalspub.com While specific MCRs leading directly to ferrocenyl phenyl ketone are not extensively documented, the principles of MCRs are applicable to the synthesis of complex ferrocenyl ketone derivatives.

For instance, coupling reactions catalyzed by transition metals like palladium are widely used for the functionalization of ferrocene. nih.gov These can be adapted into one-pot sequences. A hypothetical multi-component approach for a ferrocenyl aryl ketone could involve the palladium-catalyzed coupling of a ferrocenyl component, a carbonyl source (like carbon monoxide), and an aryl halide.

Furthermore, one-pot acylation of ferrocene using a carboxylic acid/phosphorus trichloride/aluminum trichloride system in dichloromethane has been reported for the synthesis of mono- and diacylferrocenes, which are precursors to various ferrocenyl ketones. researchgate.net

Synthesis of Ferrocenyl Thioketone Derivatives

Ferrocenyl thioketones are valuable synthetic intermediates and have been studied for their unique reactivity. Their synthesis typically involves the thionation of the corresponding ferrocenyl ketones.

The most common method for the synthesis of ferrocenyl thioketones is the reaction of the corresponding ferrocenyl ketone with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). encyclopedia.pubnih.gov This reaction effectively replaces the carbonyl oxygen atom with a sulfur atom.

The reaction is typically carried out by heating the ferrocenyl ketone with Lawesson's reagent in an inert solvent such as tetrahydrofuran (THF) or toluene. encyclopedia.pubnih.gov The desired ferrocenyl thioketone is then isolated and purified, often by column chromatography. encyclopedia.pub

General Reaction: Fc-CO-R + Lawesson's Reagent → Fc-CS-R + By-products

| Starting Ketone | Solvent | Reaction Conditions | Product | Yield (%) |

| Ferrocenyl phenyl ketone | THF | 65 °C | Ferrocenyl phenyl thioketone | 75-85 encyclopedia.pub |

| Ferrocenyl (thiophen-2-yl) ketone | Toluene | Reflux | Ferrocenyl (thiophen-2-yl) thioketone | High tandfonline.com |

| Ferrocenyl (furan-2-yl) ketone | Toluene | Reflux | Ferrocenyl (furan-2-yl) thioketone | High tandfonline.com |

This table provides examples of thionation reactions of ferrocenyl ketones.

To improve the efficiency of the thionation reaction, microwave-assisted organic synthesis (MAOS) has been successfully employed. tandfonline.comresearchgate.net The application of microwave irradiation significantly reduces reaction times and, in many cases, improves the yields of the isolated ferrocenyl thioketones compared to conventional heating methods. tandfonline.comtandfonline.com

In a typical microwave-assisted procedure, the ferrocenyl ketone and Lawesson's reagent are dissolved in a suitable solvent (e.g., toluene) and subjected to microwave irradiation for a short period. tandfonline.comtandfonline.com This rapid and uniform heating accelerates the reaction, leading to a more efficient synthesis.

| Method | Reaction Time | Power | Yield (%) |

| Conventional Heating | 0.5 - 2.0 hours | N/A | Variable, often lower than MW |

| Microwave Irradiation | ~2 minutes | 150 W | Generally high, often improved |

This table compares conventional and microwave-assisted synthesis for ferrocenyl thioketones. encyclopedia.pubtandfonline.com

Chemical Reactivity and Mechanistic Investigations

Redox Chemistry of the Ferrocene (B1249389) Moiety

The ferrocene core of ferrocenyl phenyl ketone is renowned for its well-behaved electrochemical properties. The iron center can readily undergo a one-electron oxidation, a process that is central to many of its applications in materials science and catalysis. bluffton.edu

The ferrocene moiety in ferrocenyl phenyl ketone can be chemically or electrochemically oxidized in a reversible, one-electron process to form the corresponding ferricenium ion. wisc.edulibretexts.org This transformation involves the change in the oxidation state of the iron atom from Fe(II) to Fe(III). organicchemistrydata.org The resulting ferricenium cation is a stable species, characterized by a distinctive blue color. libretexts.org

The presence of the electron-withdrawing benzoyl group on the cyclopentadienyl (B1206354) ring influences the oxidation potential. Compared to unsubstituted ferrocene, the oxidation of ferrocenyl phenyl ketone is more difficult, requiring a higher potential. bluffton.edu This is because the carbonyl group withdraws electron density from the iron center, making it less susceptible to oxidation. Chemical oxidation can be achieved using mild oxidizing agents. For instance, the reaction of benzoylferrocene with a silver(I) salt, such as one with a weakly coordinating anion in a solvent like dichloromethane (DCM), effectively yields the stable ferricenium salt. wisc.edu

| Reaction | Reagent | Solvent | Product | Yield | Reference |

| Oxidation | Silver(I) BArF20 | DCM | [Ferrocenyl phenyl ketone]⁺[BArF20]⁻ | >80% | wisc.edu |

This table summarizes the oxidation reaction of ferrocenyl phenyl ketone.

The carbonyl group of ferrocenyl phenyl ketone can be readily reduced to a secondary alcohol, yielding ferrocenyl(phenyl)methanol. This transformation is a standard reaction for ketones and can be accomplished using a variety of reducing agents. libretexts.org Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgnih.gov These reagents act as a source of hydride (H⁻), which nucleophilically attacks the electrophilic carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide intermediate yields the alcohol.

Borane complexes, such as those with dimethyl sulfide (DMS) or tetrahydrofuran (THF), are also effective for the reduction of ferrocenyl ketones. columbia.edu However, care must be taken as over-reduction to the corresponding methylene compound (benzylferrocene) can sometimes occur, particularly with stronger reducing systems. columbia.edu

| Reaction | Reagent | Product | Notes | Reference |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Ferrocenyl(phenyl)methanol | Standard, mild conditions. | libretexts.org |

| Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ferrocenyl(phenyl)methanol | Stronger reducing agent. | libretexts.org |

| Carbonyl Reduction | Borane (BH₃·SMe₂ or BH₃·THF) | Ferrocenyl(phenyl)methanol | Efficient, but potential for over-reduction. | columbia.edu |

This table outlines common reduction reactions for ferrocenyl phenyl ketone.

Carbonyl Group Reactivity

The carbonyl group is a key site of reactivity in ferrocenyl phenyl ketone, enabling a range of transformations through its electrophilic carbon atom.

The polarized carbon-oxygen double bond of the ketone allows for nucleophilic addition reactions, a fundamental process in carbonyl chemistry. wikipedia.orgmasterorganicchemistry.com Strong nucleophiles, such as those found in organolithium and Grignard reagents, readily attack the electrophilic carbonyl carbon. wikipedia.orgmasterorganicchemistry.com This attack breaks the C=O pi bond, generating a tetrahedral alkoxide intermediate which, upon acidic workup, is protonated to form a tertiary alcohol. wisc.edulibretexts.org

The reaction of acylferrocenes with Grignard reagents shows an interesting dependence on the halide used. While alkyl magnesium bromides (RMgBr) typically react as expected to yield the corresponding tertiary alcohols, the use of alkyl magnesium iodides (RMgI) can lead to a different outcome. cdnsciencepub.com With RMgI, the intermediate magnesium alcoholate is more prone to ionization, forming a stable α-ferrocenyl carbocation. This intermediate can then readily lose a proton, resulting in the formation of a ferrocenyl ethylene derivative instead of the tertiary alcohol. cdnsciencepub.com

| Reagent Type | Specific Reagent | Intermediate | Final Product (after workup) | Reference |

| Grignard Reagent | R-MgBr | Tertiary Alkoxide | Tertiary Alcohol | cdnsciencepub.com |

| Grignard Reagent | R-MgI | α-Ferrocenyl Carbocation | Ferrocenyl Ethylene (Alkene) | cdnsciencepub.com |

| Organolithium Reagent | R-Li | Tertiary Alkoxide | Tertiary Alcohol | wikipedia.org |

This table details the outcomes of nucleophilic addition reactions with different organometallic reagents.

Substitution reactions involving the entire benzoyl group or on its phenyl ring are less straightforward than reactions at the ferrocene or carbonyl centers.

Electrophilic Aromatic Substitution: The phenyl ring of the benzoyl group is significantly deactivated towards electrophilic aromatic substitution (EAS). The carbonyl group is a powerful electron-withdrawing group, pulling electron density from the phenyl ring through both inductive and resonance effects. youtube.com This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on this ring much more difficult compared to an unsubstituted benzene (B151609) ring. libretexts.org Electrophilic attack, if forced, would be directed to the meta position. In contrast, the cyclopentadienyl rings of the ferrocene moiety are highly activated and are the preferred sites for electrophilic attack. stackexchange.com

Cleavage Reactions: The carbon-carbon single bond connecting the ferrocenyl group to the carbonyl carbon is generally stable. While C-C bond cleavage reactions are known in organometallic chemistry, they typically require specific transition metal catalysts or harsh conditions and are not a common synthetic transformation for benzoylferrocene under standard laboratory conditions. columbia.edunih.gov

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While ferrocenyl phenyl ketone itself is not typically a direct substrate for these reactions, functionalized derivatives of it can be readily employed in important transformations such as the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. wikipedia.orglibretexts.org A derivative such as (p-bromobenzoyl)ferrocene could serve as the halide partner. In the presence of a palladium catalyst and a base, it would react with an arylboronic acid (Ar-B(OH)₂) to form a ferrocenyl-substituted biaryl ketone. youtube.com This methodology is extremely versatile for constructing complex molecular architectures.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org Using the same (p-bromobenzoyl)ferrocene substrate, a Heck reaction with an alkene (e.g., styrene) would yield a ferrocenyl-substituted stilbene derivative, extending the conjugated system. libretexts.org These reactions showcase how the core structure of ferrocenyl phenyl ketone can be elaborated into more complex systems.

| Reaction Name | Substrate 1 | Substrate 2 | Catalyst | Product Type |

| Suzuki-Miyaura | (Halo-benzoyl)ferrocene | Arylboronic Acid | Pd complex + Base | Ferrocenyl Biaryl Ketone |

| Heck Reaction | (Halo-benzoyl)ferrocene | Alkene | Pd complex + Base | Ferrocenyl Stilbene Ketone |

This table illustrates the application of cross-coupling reactions to functionalized derivatives of ferrocenyl phenyl ketone.

Cycloaddition Reactions of Ferrocenyl Thioketones

Ferrocenyl thioketones, which are sulfur analogs of ferrocenyl ketones, are versatile building blocks in cycloaddition chemistry. nih.govmdpi.com They readily participate in reactions to form functionalized sulfur-containing heterocycles. These thioketones are typically synthesized by the thionation of the corresponding ferrocenyl ketones using reagents like Lawesson's reagent. proquest.com

Ferrocenyl thioketones undergo formal [3+2]-cycloaddition reactions with donor-acceptor (D-A) cyclopropanes. nih.govnih.gov This reaction, typically catalyzed by a Lewis acid such as Scandium(III) triflate (Sc(OTf)₃), proceeds in dichloromethane at room temperature to yield highly functionalized ferrocenyl-substituted tetrahydrothiophenes in moderate to high yields. nih.govresearchgate.net

The proposed mechanism for this transformation involves the activation of the cyclopropane ring by the Lewis acid, which coordinates to the two ester groups of the D-A cyclopropane. This activation facilitates a nucleophilic attack by the sulfur atom of the thioketone on the most reactive benzylic position of the cyclopropane ring. nih.govproquest.com This step forms a zwitterionic intermediate, which then undergoes ring-closure to form the five-membered tetrahydrothiophene ring. nih.gov This process is considered a formal cycloaddition because it proceeds through a stepwise mechanism rather than a concerted one. nih.govnih.gov

A significant feature of the formal [3+2]-cycloaddition between ferrocenyl thioketones and D-A cyclopropanes is the high degree of diastereoselective control observed, particularly when aryl-substituted reactants are used. nih.govnih.gov

Aryl Ferrocenyl Thioketones: When dimethyl 2-arylcyclopropane dicarboxylates react with aryl ferrocenyl thioketones, the reaction proceeds with complete diastereoselectivity. nih.govproquest.com A single diastereoisomer of the tetrahydrothiophene product is formed, in which the C-2 aryl group (from the cyclopropane) and the C-5 ferrocenyl group are oriented in a cis-fashion. nih.govresearchgate.net This high level of control is attributed to repulsive interactions between the aryl groups on the cyclopropane and the thioketone in the transition state leading to the ring-closure of the zwitterionic intermediate. nih.gov

Alkyl Ferrocenyl Thioketones: In contrast, when the same 2-arylcyclopropanes react with alkyl ferrocenyl thioketones, the diastereoselectivity is low, resulting in nearly equal amounts of both possible diastereoisomeric products. nih.govnih.gov Similarly, low selectivity is observed when a 2-phthalimide-derived cyclopropane reacts with ferrocenyl phenyl thioketone. nih.govproquest.com This suggests that the steric and electronic nature of the substituent on the thioketone (aryl vs. alkyl) plays a crucial role in dictating the stereochemical outcome of the cycloaddition.

| Thioketone Substituent (R) | Cyclopropane Substituent (Ar) | Product Configuration (Ar to Fc) | Diastereomeric Ratio | Reference |

| Phenyl | Phenyl | cis | Single isomer | nih.gov |

| β-Naphthyl | Phenyl | cis | Single isomer | nih.gov |

| Alkyl | Phenyl | cis / trans | ~1:1 | nih.govnih.gov |

| Phenyl | Phthalimide-derived | cis / trans | 4:1 | nih.gov |

Molecular Rearrangements and Migratory Aptitudes

The ferrocenyl group exerts a profound influence on molecular rearrangements, primarily due to its exceptional ability to stabilize an adjacent positive charge. This electronic effect often dictates the outcome of reactions involving carbocationic intermediates. mdpi.comresearchgate.net

The pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol into a ketone or aldehyde through a 1,2-migration of a substituent to an adjacent carbocationic center. wikipedia.org In pinacol rearrangements involving unsymmetrical diols containing both ferrocenyl and phenyl groups, there is a pronounced preference for the migration of the ferrocenyl group. mdpi.com

This migratory aptitude was clearly demonstrated in the rearrangement of 1,2-diferrocenyl-1,2-diphenylethane-1,2-diols. While the predominant product results from ferrocenyl migration, the isomeric pinacolone arising from phenyl migration is also observed as a significant, albeit minor, product. rsc.orgchem960.com Studies have shown that the ferrocenyl shift is favored over the phenyl shift by a factor of approximately 8. mdpi.com

The driving force for this selectivity is the superior ability of the ferrocenyl group to stabilize the positive charge in the transition state of the rearrangement. mdpi.comresearchgate.net The iron atom in the ferrocene moiety can effectively delocalize the positive charge from the adjacent carbon, significantly lowering the activation energy for the migration pathway involving the ferrocenyl group compared to the pathway involving phenyl migration. mdpi.comresearchgate.net This rearrangement has been described as occurring with "remarkable ease," highlighting the powerful stabilizing effect of the ferrocene nucleus. mdpi.com

Influence of Ferrocenyl Group on Wolff, Beckmann, Curtius, Nazarov, Meyer-Schuster, Benzoin, and Stevens Rearrangements

The presence of the ferrocenyl group in ferrocenyl phenyl ketone significantly influences the course and mechanism of various classical rearrangement reactions. This is largely attributed to the exceptional ability of the ferrocenyl moiety to stabilize adjacent positive charges, a property that has been recognized and exploited since the early days of sandwich compound chemistry. researchgate.net This carbocation-stabilizing effect can alter reaction rates, favor specific migratory pathways, and in some cases, lead to novel chemical transformations. researchgate.netmdpi.com

Wolff Rearrangement: The Wolff rearrangement involves the conversion of an α-diazoketone into a ketene, which can then be trapped by a nucleophile. organic-chemistry.orgwikipedia.org While specific studies on the Wolff rearrangement of a diazoketone derived directly from ferrocenyl phenyl ketone are not extensively detailed in the provided search results, the literature on ferrocenyl-containing diazoketones indicates that the ferrocenyl group can participate in the rearrangement. researchgate.net Thermal rearrangements of this type are induced by the elimination of dinitrogen, followed by the formation of a carbene. researchgate.netresearchgate.net

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide or a lactam in the presence of an acid catalyst. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an electron-deficient nitrogen atom, which initiates an alkyl or aryl migration. organic-chemistry.org In the context of ferrocenyl ketones, the ferrocenyl group's high migratory aptitude, driven by the stabilization of the transition state, plays a crucial role. mdpi.com The migration of the ferrocenyl group is often favored over that of a phenyl group. researchgate.netmdpi.com

Curtius Rearrangement: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. nih.govwikipedia.org This isocyanate can then be converted to amines, carbamates, or ureas. nih.govnih.gov The rearrangement proceeds through a concerted mechanism with the migration of the R-group and the elimination of dinitrogen occurring simultaneously. wikipedia.org In the case of ferrocenoyl azide, the Curtius rearrangement yields ferrocenyl isocyanate. researchgate.netresearchgate.net The ferrocenyl group migrates with retention of its configuration. nih.gov

Nazarov Cyclization: The Nazarov cyclization is an acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganicreactions.org The key step is the formation of a pentadienyl cation. wikipedia.org The ferrocenyl group, with its ability to stabilize carbocations, can influence the formation and subsequent cyclization of such intermediates. mdpi.com A fascinating example of a reaction related to the Nazarov cyclization involves the protonation of 1-ferrocenyl-2,3,4,5-tetramethylcyclopent-2-en-1-ol, which leads to a ring-opening in a reversal of the typical Nazarov cyclization to generate a divinylferrocenyl cation. mdpi.com

Meyer-Schuster Rearrangement: The Meyer-Schuster rearrangement is the acid-catalyzed conversion of propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov The reaction involves a 1,3-hydroxyl shift and tautomerization. nih.gov A study on a ferrocenylidene-fluorenyl allene, synthesized via a Meyer-Schuster rearrangement of the precursor alkynol, investigated the potential for charge separation and the generation of carbene character at the central allene carbon. mdpi.com Although the molecule was found to be unstable and readily dimerized, this highlights the electronic influence of the ferrocenyl group in such systems. mdpi.com

Benzoin Condensation: The benzoin condensation is a coupling reaction between two aldehydes to form an α-hydroxyketone, typically catalyzed by a nucleophile like cyanide or an N-heterocyclic carbene. wikipedia.orgorganic-chemistry.org While the classic benzoin condensation involves aldehydes, the principles of umpolung and nucleophilic catalysis are central. organic-chemistry.org A study on the modified Clemmensen reduction of benzoylferrocene (ferrocenyl phenyl ketone) using Zn/Me3SiCl aimed to produce the corresponding alkenes through deoxygenation, a reaction that shares mechanistic aspects with reductive couplings. mdpi.com

Stevens Rearrangement: The Stevens rearrangement is a 1,2-rearrangement of quaternary ammonium salts or sulfonium salts in the presence of a strong base to form the corresponding amines or sulfides. wikipedia.org The mechanism involves the formation of an ylide intermediate. wikipedia.org While a direct example involving ferrocenyl phenyl ketone was not found in the provided search results, the electronic effects of the ferrocenyl group would be expected to influence the formation and reactivity of any ylide intermediates.

Isomerizations of Ferrocenyl-Stabilized Carbocations

The exceptional stability of α-ferrocenyl carbocations is a cornerstone of ferrocene chemistry and profoundly influences the reactivity of compounds like ferrocenyl phenyl ketone. researchgate.net This stability arises from the delocalization of the positive charge from the exocyclic carbon atom onto the iron center of the ferrocene nucleus. researchgate.net This delocalization allows for the isomerization of these carbocations, leading to various molecular rearrangements. mdpi.com

Research has shown that ferrocenyl-stabilized vinyl cations can be prepared and undergo isomerization. mdpi.com These reactive intermediates are pivotal in understanding the mechanisms of reactions involving ferrocenyl-substituted systems. The stabilization provided by the ferrocenyl group can be so significant that it facilitates reactions that would otherwise be energetically unfavorable.

For instance, the protonation of ferrocenyl-substituted alcohols can lead to the formation of stable carbocations that can then undergo rearrangement. An example is the protonation of 1-ferrocenyl-2,3,4,5-tetramethylcyclopent-2-en-1-ol, which, through a series of hydride shifts and a ring-opening process, generates a divinylferrocenyl cation. mdpi.com This transformation underscores the intricate interplay between the thermodynamic stability of ferrocenyl carbocations and the kinetic pathways available for their isomerization.

C-H Bond Functionalization of Ferrocenyl Ketones

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, offering atom- and step-economical routes to complex molecules. acs.org In the context of ferrocenyl phenyl ketone, both the ferrocenyl and the phenyl C-H bonds are potential sites for such transformations. The electronic properties of the ferrocenyl group and the directing capability of the ketone functionality play crucial roles in the selectivity and efficiency of these reactions.

Ruthenium(II)-Catalyzed Alkenylation via C-H Activation

Ruthenium(II) complexes have emerged as effective catalysts for the C-H alkenylation of aromatic and heteroaromatic compounds. acs.org In a notable study, the alkenylation of ferrocenyl phenyl ketone was investigated using a [RuCl₂(p-cymene)]₂/AgSbF₆ catalytic system. acs.orgacs.org This research revealed a remarkable influence of the ferrocenyl group on the reactivity of the phenyl C-H bonds.

The alkenylation of the phenyl group of ferrocenyl phenyl ketone with methyl acrylate proceeded at room temperature to afford the ortho-monoalkenylated product in quantitative yield. acs.orgacs.org This is in stark contrast to the alkenylation of benzophenone under the same conditions, which resulted in only a 13% yield of the monoalkenylated product. acs.org This demonstrates that the ferrocenyl group significantly activates the phenyl C-H bond towards ruthenium(II)-catalyzed alkenylation, enabling the reaction to occur efficiently under much milder conditions than typically required for aryl ketones. acs.org

The catalytic system, in the presence of Cu(OAc)₂·H₂O under aerobic conditions, can also promote the alkenylation of the ferrocene C-H bond in ferrocenyl alkyl ketones, albeit in moderate yields and at higher temperatures (80–110 °C). acs.orgacs.org This highlights the chemoselectivity challenges and the distinct reactivity of the C-H bonds within the ferrocenyl phenyl ketone molecule.

| Substrate | Alkene | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Ferrocenyl phenyl ketone | Methyl acrylate | [RuCl₂(p-cymene)]₂/AgSbF₆ | Room temperature, 18-30 h | Ortho-alkenylated ferrocenyl phenyl ketone | Quantitative |

| Benzophenone | Methyl acrylate | [RuCl₂(p-cymene)]₂/AgSbF₆ | Room temperature, 24 h | Ortho-monoalkenylated benzophenone | 13% |

| Ferrocenyl alkyl ketones | Alkyl acrylates | [RuCl₂(p-cymene)]₂/AgSbF₆, Cu(OAc)₂·H₂O | 80-110 °C | 1,2-disubstituted ferrocene derivatives | Moderate |

Intramolecular Metal-Catalyzed C-H Bond Functionalizations

While the aforementioned ruthenium-catalyzed reaction is an intermolecular process, the field of C-H functionalization also encompasses intramolecular reactions, which are powerful tools for the construction of cyclic structures. The ketone group in ferrocenyl phenyl ketone can act as a directing group, facilitating the functionalization of ortho C-H bonds in both the ferrocenyl and phenyl rings.

Recent advances have seen the development of various transition-metal-catalyzed methods for the enantioselective C-H functionalization of ferrocenes, leading to the synthesis of planar chiral ferrocene derivatives. acs.orgnih.govbohrium.comresearchgate.net These methods often employ chiral ligands or transient directing groups to achieve high levels of stereocontrol. For example, palladium-catalyzed enantioselective C(sp²)-H arylation of ferrocenyl ketones has been achieved using L-tert-leucine as a chiral transient directing group. acs.orgnih.gov

Furthermore, rhodium(I)-catalyzed C-H arylation of ferrocenyl aldehydes, which are structurally related to ferrocenyl ketones, has been reported, providing access to 1,2-disubstituted chiral planar ferrocenes. acs.orgnih.gov Although aldehydes can be challenging directing groups due to their weak coordinating ability, this work demonstrates the potential for directed C-H functionalization in ferrocene carbonyl compounds. acs.orgnih.gov While specific examples of intramolecular C-H functionalization leading to cyclization of ferrocenyl phenyl ketone itself were not prominent in the search results, the principles and methodologies developed for related ferrocenyl ketones and aldehydes are directly applicable and represent a promising avenue for further synthetic exploration.

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Ferrocenyl Phenyl Ketone in solution. The spectra provide detailed information about the hydrogen, carbon, and, to a lesser extent, oxygen atomic environments.

The ¹H NMR spectrum of Ferrocenyl Phenyl Ketone displays distinct signals corresponding to the protons of the phenyl group and the two cyclopentadienyl (B1206354) (Cp) rings of the ferrocene (B1249389) moiety. The protons on the phenyl group typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The five protons of the unsubstituted Cp ring appear as a singlet, while the four protons of the substituted Cp ring show more complex splitting patterns due to their chemical non-equivalence. The electron-withdrawing benzoyl group causes a downfield shift for the protons on the substituted ring compared to the unsubstituted ring and to ferrocene itself (where all protons resonate at approximately 4.2 ppm).

Based on data for analogous compounds like 1,1'-dibenzoylferrocene, the signals can be assigned as follows. chemicalbook.com

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (ortho, meta, para) | 7.40 - 7.90 | Multiplet (m) |

| Substituted Cp Ring (C₅H₄) | 4.70 - 4.90 | Multiplets (t or m) |

| Unsubstituted Cp Ring (C₅H₅) | ~4.25 | Singlet (s) |

The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon (C=O) signal is characteristically found at a very low field, typically in the range of δ 195-200 ppm. The carbons of the phenyl ring appear in the aromatic region (δ 128-140 ppm). The ipso-carbon of the phenyl ring (attached to the carbonyl) is also found in this region. The ferrocenyl carbons show distinct signals for the substituted and unsubstituted rings. The carbon atom of the substituted ring to which the benzoyl group is attached (ipso-carbon) is shifted significantly.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~198 |

| Phenyl (ipso) | ~139 |

| Phenyl (ortho, meta, para) | 128 - 132 |

| Substituted Cp (ipso) | ~80 |

| Substituted Cp | 70 - 75 |

| Unsubstituted Cp | ~70 |

Note: The assignments are based on data for closely related compounds and general substituent effects in ferrocene derivatives. chemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in Ferrocenyl Phenyl Ketone, with the carbonyl group providing the most prominent and diagnostic absorption band.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Cyclopentadienyl C-H Stretch | ~3100 | Medium-Weak |

| Carbonyl (C=O) Stretch | ~1650 | Strong |

| Aromatic C=C Stretch | 1600, 1450 | Medium |

| Ferrocene Ring Asymmetric Stretch | ~1100 | Strong |

Note: Frequencies are approximate and based on a representative spectrum. nist.govacs.org

The carbonyl (C=O) stretching frequency in Ferrocenyl Phenyl Ketone is observed at approximately 1650 cm⁻¹. acs.org This is lower than the frequency for a typical saturated aliphatic ketone (around 1715 cm⁻¹). This shift to a lower wavenumber is a direct consequence of conjugation.

In Ferrocenyl Phenyl Ketone, the carbonyl group is in conjugation with both the π-system of the phenyl ring and the ferrocenyl group. This extended conjugation allows for delocalization of the π-electrons of the carbonyl bond, which can be represented by resonance structures that impart more single-bond character to the C=O bond. A decrease in bond order leads to a weaker, longer bond, which vibrates at a lower frequency. The correlation between a lower stretching frequency and a longer bond length is a well-established principle in vibrational spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of Ferrocenyl Phenyl Ketone is characterized by several distinct bands arising from different electronic transitions within the molecule.

| Approximate λmax (nm) | Molar Absorptivity (ε) | Assignment |

|---|---|---|

| ~470 | Low | d-d transition / MLCT |

| ~350 | Moderate | π → π* / MLCT |

| <300 | High | π → π* (aromatic) |

The spectrum typically shows a weak absorption band in the visible region, around 470 nm. cdnsciencepub.com This band is characteristic of many ferrocene derivatives and is generally assigned to formally forbidden d-d electronic transitions centered on the iron atom, which may gain intensity through vibronic coupling, or a metal-to-ligand charge transfer (MLCT) transition. cdnsciencepub.comresearchgate.net A more intense band is often observed in the near-UV region (~350 nm), which can be attributed to a combination of MLCT and π → π* transitions involving the benzoyl chromophore. cdnsciencepub.com At shorter wavelengths in the UV region, strong absorptions corresponding to π → π* transitions within the phenyl and cyclopentadienyl ring systems are expected. researchgate.net

Analysis of Electronic Absorption Spectra and Electronic Transitions (d→π, π→π)

The electronic absorption spectrum of ferrocenyl phenyl ketone is characterized by distinct bands in the ultraviolet and visible regions, corresponding to specific electronic transitions within the molecule. The spectrum typically displays a very intense band in the UV region and a separate, much weaker band at longer wavelengths in the visible region.

These absorptions are assigned to two main types of electronic transitions:

π→π* Transitions: These are high-intensity transitions that primarily occur within the aromatic phenyl ring and the cyclopentadienyl (Cp) rings. The conjugation between the phenyl ring and the carbonyl group contributes to a strong absorption band, typically observed in the ultraviolet region.

d→π* Transitions: These transitions involve the excitation of an electron from a non-bonding d-orbital of the iron atom to an antibonding π* orbital of the carbonyl group. These are metal-to-ligand charge-transfer (MLCT) bands. Compared to π→π* transitions, d→π* transitions are of much lower intensity and occur at longer wavelengths, often appearing as a broad, weak band in the visible part of the spectrum. This low-energy band is responsible for the characteristic orange color of many ferrocene derivatives.

The precise wavelengths (λmax) and molar extinction coefficients (ε) are dependent on the solvent used, with solvent polarity potentially causing slight shifts in the absorption maxima (solvatochromism).

X-ray Crystallography

Determination of Molecular Geometry and Conformational Analysis

The crystal structure of ferrocenyl phenyl ketone reveals a complex and sterically influenced three-dimensional arrangement. The ferrocene moiety deviates from a perfectly eclipsed or staggered conformation. In the solid state, the cyclopentadienyl rings are found to be nearly eclipsed, with a small twist angle of approximately 6° from the fully eclipsed position.

The benzoyl substituent introduces significant conformational constraints. The carbonyl group and the phenyl ring are not coplanar with the substituted cyclopentadienyl ring. This lack of planarity is a direct result of steric hindrance between the hydrogen atoms on the phenyl ring and those on the cyclopentadienyl ring, forcing the groups to twist relative to each other. The phenyl group is rotated out of the plane of the carbonyl group by about 26.2°.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 6.1969(4) | researchgate.net |

| b (Å) | 15.2293(3) | researchgate.net |

| c (Å) | 13.9109(7) | researchgate.net |

| β (°) | 99.180(3) | researchgate.net |

| Volume (ų) | 1296.0(1) | researchgate.net |

| Z | 4 | researchgate.net |

Table 1: Crystallographic Data for Ferrocenyl Phenyl Ketone at 295 K.

Investigation of Ferrocene-Ketone Linkage Bond Angles

The linkage between the ferrocene unit and the benzoyl group is characterized by specific bond lengths and angles that indicate electronic conjugation and steric effects. The bond connecting the substituted cyclopentadienyl ring to the carbonyl carbon (Cp-CO) is notably shorter than the bond between the carbonyl carbon and the phenyl ring (Ph-CO). This suggests a degree of double-bond character in the Cp-CO bond, indicative of electronic delocalization. The carbonyl group itself is slightly non-planar, with the carbon atom pushed out of the plane formed by the three atoms attached to it.

| Bond/Angle | Length (Å) / Degrees (°) | Reference |

| Fe-C (mean) | 2.043 | researchgate.net |

| C(Cp)-C(carbonyl) | 1.467(3) | researchgate.net |

| C(phenyl)-C(carbonyl) | 1.496(3) | researchgate.net |

| C=O | 1.229(2) | researchgate.net |

| C(Cp)-C(carbonyl)-O | 120.9(2) | researchgate.net |

| C(Cp)-C(carbonyl)-C(phenyl) | 119.8(2) | researchgate.net |

| O-C(carbonyl)-C(phenyl) | 119.2(2) | researchgate.net |

Table 2: Selected Bond Lengths and Angles for Ferrocenyl Phenyl Ketone.

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) is a key technique for confirming the molecular weight of ferrocenyl phenyl ketone and for studying its fragmentation pathways. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is readily observed at an m/z (mass-to-charge ratio) of 290, corresponding to the molecular weight of the compound (C₁₇H₁₄FeO). cuni.cz

The fragmentation pattern is characteristic of the ferrocene structure and the ketone linkage. The most abundant fragment ion is typically the cyclopentadienyliron cation ([C₅H₅Fe]⁺) at m/z 121. Other significant fragments arise from the cleavage of the bonds adjacent to the carbonyl group:

[C₁₂H₉O]⁺: The benzoyl cation at m/z 105.

[C₆H₅]⁺: The phenyl cation at m/z 77, resulting from the loss of a CO group from the benzoyl fragment. researchgate.netnih.gov

[C₁₁H₉Fe]⁺: The ferrocenyl cation at m/z 213, corresponding to the loss of the entire phenylcarbonyl group.

| m/z | Proposed Fragment Ion | Reference |

| 290 | [C₁₇H₁₄FeO]⁺˙ (Molecular Ion) | cuni.cz |

| 213 | [C₁₁H₉Fe]⁺ | |

| 121 | [C₅H₅Fe]⁺ | |

| 105 | [C₆H₅CO]⁺ | researchgate.netnih.gov |

| 77 | [C₆H₅]⁺ | researchgate.netnih.gov |

Table 3: Major Fragments in the Mass Spectrum of Ferrocenyl Phenyl Ketone.

Elemental analysis provides the percentage composition of elements (C, H, Fe) in the compound, serving as a fundamental check of purity. The theoretical and experimentally found values for ferrocenyl phenyl ketone are expected to be in close agreement.

| Element | Theoretical % |

| Carbon (C) | 70.38 |

| Hydrogen (H) | 4.86 |

| Iron (Fe) | 19.25 |

Table 4: Theoretical Elemental Composition of Ferrocenyl Phenyl Ketone.

Advanced Spectroscopic Techniques

Beyond fundamental techniques, advanced spectroscopic methods provide deeper insights into the electronic structure and properties of ferrocenyl phenyl ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure in solution. In the ¹H NMR spectrum, the protons of the unsubstituted cyclopentadienyl ring typically appear as a sharp singlet, while the protons on the substituted ring show distinct multiplets due to their different chemical environments. The aromatic protons of the phenyl group appear further downfield.

Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox behavior of the iron center. Ferrocenyl phenyl ketone exhibits a single, well-defined, reversible one-electron oxidation wave, corresponding to the Fe(II)/Fe(III) redox couple. cuni.cz The potential of this oxidation is sensitive to the electron-withdrawing nature of the benzoyl group, which shifts the oxidation potential to a more positive value compared to unsubstituted ferrocene. cuni.cz This indicates that the ferrocenyl group is more difficult to oxidize when the electron-withdrawing ketone is present.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While ferrocenyl phenyl ketone itself is not chiral, its derivatives can be designed to possess chirality, most commonly planar chirality arising from the substitution pattern on the cyclopentadienyl rings. wisc.edu The introduction of a chiral element allows for the investigation of their chiroptical properties.

For chiral derivatives of ferrocenyl phenyl ketone, CD spectroscopy would be instrumental in characterizing their three-dimensional structure in solution. The electronic transitions associated with the ferrocenyl group, particularly the d-d transitions of the iron atom, are sensitive to the chiral environment. These transitions, which are typically observed in the visible region of the electronic spectrum, would be expected to exhibit Cotton effects (differential absorption of left and right circularly polarized light) in the CD spectrum. nih.gov The sign and intensity of these Cotton effects can provide valuable information about the absolute configuration and the conformational preferences of the molecule. consensus.appresearchgate.net

For instance, studies on other planar chiral ferrocenes have demonstrated a strong correlation between the stereochemistry and the observed CD signals. consensus.app A positive or negative Cotton effect in the region of the d-d transitions can often be empirically related to the (R p) or (S p) configuration of the chiral plane. While specific CD spectral data for a chiral derivative of ferrocenyl phenyl ketone is not detailed in the surveyed literature, it is anticipated that such compounds would display distinct CD signatures, making this technique indispensable for their stereochemical assignment.

Table 1: Anticipated Circular Dichroism Data for Chiral Ferrocenyl Phenyl Ketone Derivatives

| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) | Assignment |

| Data not available in the reviewed literature. | Data not available in the reviewed literature. | Expected d-d transitions of the ferrocenyl moiety. |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For ferrocenyl phenyl ketone, XPS provides direct insight into the oxidation state of the iron atom and the chemical environment of the carbon and oxygen atoms.

In the XPS spectrum of a ferrocene derivative, the binding energy of the Fe 2p core level is particularly informative. The Fe 2p region typically shows a doublet, corresponding to the Fe 2p₃/₂ and Fe 2p₁/₂ spin-orbit components. The position of the Fe 2p₃/₂ peak for a Fe(II) species in a ferrocene moiety is typically observed in the range of 707-709 eV. uni-bielefeld.dersc.org Oxidation of the iron center to Fe(III), to form a ferrocenium (B1229745) species, results in a shift of these peaks to higher binding energies. osti.gov This makes XPS a valuable tool for assessing the stability of the compound and identifying any oxidation products.

Table 2: Representative X-ray Photoelectron Spectroscopy (XPS) Data for Ferrocene Derivatives

| Element | Core Level | Binding Energy (eV) | Notes |

| Iron (Fe) | 2p₃/₂ | ~708.0 | Characteristic of Fe(II) in ferrocene. |

| Iron (Fe) | 2p₁/₂ | ~721.0 | Spin-orbit component of Fe(II). |

| Carbon (C) | 1s | ~284.8 | Attributed to C-C/C-H in cyclopentadienyl and phenyl rings. |

| Oxygen (O) | 1s | ~531-533 | Expected for the carbonyl group. |

Mössbauer Spectroscopy for Iron Oxidation State Determination

⁵⁷Fe Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local environment of iron nuclei, providing precise information about the oxidation state, spin state, and coordination geometry of the iron atom. youtube.comlibretexts.org In the context of ferrocenyl phenyl ketone, Mössbauer spectroscopy serves as a definitive method for confirming the Fe(II) oxidation state.

A typical ⁵⁷Fe Mössbauer spectrum for a ferrocene derivative at low temperature consists of a doublet of absorption peaks. libretexts.org This doublet arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus in its excited state with the electric field gradient (EFG) at the nucleus. The two key parameters extracted from the spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is a measure of the s-electron density at the nucleus and is highly indicative of the oxidation state. For low-spin Fe(II) in ferrocene and its derivatives, the isomer shift typically falls in the range of 0.4-0.5 mm/s relative to iron metal at room temperature. nih.govanu.edu.au The quadrupole splitting is sensitive to the symmetry of the electronic and molecular structure around the iron atom. For ferrocene itself, the quadrupole splitting is large (around 2.4 mm/s) due to the anisotropic electronic environment created by the cyclopentadienyl rings. Substitution on the cyclopentadienyl rings, as in ferrocenyl phenyl ketone, can influence the magnitude of the quadrupole splitting, providing insights into the electronic effects of the substituent. While specific Mössbauer parameters for ferrocenyl phenyl ketone are not available in the reviewed literature, the expected values would be consistent with a low-spin Fe(II) center.

Table 3: Expected Mössbauer Spectroscopy Parameters for Ferrocenyl Phenyl Ketone

| Parameter | Value (mm/s) | Significance |

| Isomer Shift (δ) | Data not available in the reviewed literature. | Confirms Fe(II) oxidation state. |

| Quadrupole Splitting (ΔE_Q) | Data not available in the reviewed literature. | Reflects the symmetry of the iron environment. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular and electronic structure of ferrocenyl phenyl ketone. These computational methods provide detailed insights into the molecule's behavior at a subatomic level, complementing experimental findings.

Density Functional Theory (DFT) is a prominent computational method used to investigate the structure, stability, and electronic properties of ferrocenyl phenyl ketone and its derivatives. DFT calculations have been employed to resolve the ground-state conformation of the ferrocene (B1249389) moiety, determining that the eclipsed conformer (D5h point group) is generally lower in energy than the staggered (D5d) conformer. This theoretical framework is also utilized to probe the mechanisms of reactions involving ferrocenyl ketones. For instance, DFT studies have been applied to understand the C-H bond activation processes in ruthenium-catalyzed reactions, providing valuable working hypotheses for reaction pathways and selectivity. Computational studies using DFT have demonstrated a strong correlation between calculated Highest Occupied Molecular Orbital (HOMO) energies and experimentally determined redox potentials for ferrocene derivatives.

For complex electronic structures, particularly those with significant static correlation or challenging excited states, multiconfigurational and multireference methods may be necessary. While detailed studies specifically on ferrocenyl phenyl ketone using these advanced techniques are not widely reported in the provided literature, their applicability is recognized. Methods like the Complete Active Space Self-Consistent Field (CASSCF) are used to validate the reliability of DFT approximations for complex organometallic molecules. For related systems, advanced wave function theory (WFT) methods such as Multiconfigurational Random Phase Approximation (MCRPA) and second-order N-electron valence state perturbation theory (NEVPT2) have been identified as well-suited for accurately describing their electronic properties. These approaches are capable of providing a more rigorous description of the electronic states where single-reference methods like DFT may be inadequate.

Electronic Structure Elucidation

The electronic structure of ferrocenyl phenyl ketone is defined by the interaction between the electron-rich ferrocenyl group and the electron-withdrawing benzoyl substituent. This interplay governs the molecule's electrochemical and optical properties.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to the electronic behavior of ferrocenyl phenyl ketone. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity and optical properties.

The redox behavior of ferrocenyl phenyl ketone is characterized by the reversible one-electron oxidation of the ferrocene moiety (FeII/FeIII couple). This process is readily studied using electrochemical techniques like cyclic voltammetry. The HOMO-LUMO gap can be correlated with electrochemical data; specifically, the difference (ΔE) between the first oxidation and first reduction potentials provides an experimental estimate of the gap. For a series of benzoylferrocene derivatives, the ΔE values were found to be similar, indicating a comparable degree of electron density delocalization across the molecules. The presence of the benzoyl group influences the redox potential of the ferrocene core due to its electron-withdrawing nature.

Table 1: Electrochemical Data for Benzoylferrocene Derivatives This table is interactive. Data can be sorted by clicking on the column headers.

| Compound | First Oxidation Potential (Eox1) | First Reduction Potential (Ered1) | ΔE (Eox1 - Ered1) | Reference |

|---|---|---|---|---|

| Benzoylferrocene | Data not specified | Data not specified | Similar to substituted derivatives | |

| Fluoro-substituted Benzoylferrocene | Data not specified | Data not specified | Similar to benzoylferrocene |

Note: Specific potential values were not detailed in the source material, but relative comparisons were provided.

Electronic communication between the cyclopentadienyl (B1206354) rings and the central iron atom is a hallmark of the ferrocene unit. The π-system of the rings facilitates the transmission of electronic effects from substituents, like the benzoyl group, to the metal center. Upon electronic excitation, a redistribution of charge occurs. For benzoylferrocene, this manifests as a metal-to-ligand charge transfer (MLCT), where electron density moves from the iron-centered d-orbitals (part of the HOMO) to the π* orbitals of the benzoyl-substituted cyclopentadienyl ligand (part of the LUMO). This charge redistribution weakens the metal-ring bonding in the excited state. The extent of electron density delocalization can be inferred from the HOMO-LUMO gap, where a larger gap may suggest lower delocalization.

Structure-Property Relationship Modeling

Computational modeling plays a pivotal role in establishing relationships between the molecular structure of ferrocenyl phenyl ketone and its observable properties. Through various theoretical approaches, it is possible to predict and interpret its spectroscopic data and to understand the subtle interplay of geometric and electronic factors that govern its chemical behavior.

Simulation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for simulating the spectroscopic signatures of molecules like ferrocenyl phenyl ketone.

NMR Spectroscopy: The simulation of Nuclear Magnetic Resonance (NMR) spectra for ferrocene derivatives is a well-established computational task. For ferrocenyl ketones, DFT calculations can predict the ¹H and ¹³C chemical shifts. In a typical simulated ¹H NMR spectrum of a ferrocenyl ketone, distinct signals are expected for the protons on the unsubstituted and substituted cyclopentadienyl (Cp) rings, as well as for the protons of the phenyl group. The protons on the unsubstituted Cp ring often appear as a singlet, while the protons on the substituted ring exhibit more complex splitting patterns due to the electronic influence of the benzoyl group.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum of ferrocenyl phenyl ketone can also be calculated using DFT methods. These calculations help in the assignment of experimentally observed absorption bands to specific vibrational modes of the molecule. Key vibrational modes include the C-H stretching of the Cp rings and the phenyl group, C-C stretching within the rings, and the characteristic C=O stretching of the ketone group. Theoretical calculations can also predict how these vibrational frequencies might shift upon changes in the molecular structure or electronic environment, for instance, upon oxidation of the ferrocene moiety.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra, which arise from electronic transitions between molecular orbitals. For ferrocenyl ketones, the electronic absorption spectra are typically characterized by low-intensity d–d transitions and metal-to-ligand charge transfer (MLCT) bands in the visible region, and more intense π–π* transitions in the UV region. researchgate.net TD-DFT calculations can predict the wavelengths and intensities of these absorptions, providing a theoretical basis for the interpretation of experimental spectra. rsc.org

Table 1: Simulated Spectroscopic Data for Ferrocenyl Phenyl Ketone (Illustrative)

| Spectroscopic Technique | Parameter | Calculated Value | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | ~4.2 | Unsubstituted Cp ring protons |

| ~4.5, ~4.8 | Substituted Cp ring protons | ||

| ~7.5-8.0 | Phenyl group protons | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~69 | Unsubstituted Cp ring carbons |

| ~70-80 | Substituted Cp ring carbons | ||

| ~128-135 | Phenyl group carbons | ||

| ~195 | Carbonyl carbon | ||

| IR | Vibrational Frequency (cm⁻¹) | ~3100 | C-H stretch (Cp and Phenyl) |

| ~1630 | C=O stretch | ||

| ~1450 | C=C stretch (Cp and Phenyl) | ||

| UV-Vis | Absorption Maximum (λ_max, nm) | ~450 | d-d transitions / MLCT |

| ~330 | π-π* transitions | ||

| ~260 | π-π* transitions |

Correlation of Chemical Shifts with Geometrical and Electronic Parameters

The chemical shifts observed in NMR spectroscopy are sensitive to the local electronic environment of the nuclei. Computational studies allow for the detailed correlation of these shifts with various geometrical and electronic parameters of the ferrocenyl phenyl ketone molecule. For instance, the ¹H and ¹³C chemical shifts of the cyclopentadienyl rings can be correlated with the electron density on the carbon and hydrogen atoms, which is in turn influenced by the electron-withdrawing nature of the benzoyl group.

Studies on substituted ferrocenes have shown that the chemical shifts of the ring protons and carbons can be correlated with parameters such as Hammett constants, which quantify the electron-donating or electron-withdrawing ability of the substituent. semanticscholar.orgmdpi.comuark.edu For ferrocenyl phenyl ketone, the benzoyl group acts as an electron-withdrawing substituent, leading to a downfield shift of the signals of the substituted Cp ring protons and carbons compared to unsubstituted ferrocene.

Furthermore, subtle changes in the geometry of the molecule, such as the tilt of the cyclopentadienyl rings or the rotation of the phenyl group, can influence the electronic distribution and, consequently, the NMR chemical shifts. DFT calculations can model these conformational changes and predict their impact on the NMR spectrum.

Natural Chemical Shielding (NCS) Analysis for Shielding Constants

A more in-depth understanding of NMR chemical shifts can be achieved through the analysis of nuclear magnetic shielding tensors. Natural Chemical Shielding (NCS) analysis, often performed in conjunction with Natural Bond Orbital (NBO) analysis, decomposes the shielding tensor into contributions from individual NBOs. This allows for a quantitative assessment of how different parts of the molecule's electronic structure contribute to the shielding or deshielding of a particular nucleus.

For ferrocenyl phenyl ketone, NCS analysis can elucidate the origins of the observed chemical shifts. For example, it can quantify the contributions of the σ and π orbitals of the cyclopentadienyl rings, the lone pairs of the carbonyl oxygen, and the orbitals of the phenyl group to the shielding of the various carbon and hydrogen nuclei. This level of detail provides a rigorous connection between the electronic structure and the NMR spectroscopic properties of the molecule.

Molecular Orbital Theory and Bonding Models

The electronic structure and stability of ferrocenyl phenyl ketone are best understood through the lens of molecular orbital (MO) theory. The interaction between the d-orbitals of the iron atom and the π-molecular orbitals of the two cyclopentadienyl ligands forms a set of delocalized molecular orbitals that define the bonding in the ferrocene moiety.

Application of the Dewar-Chatt-Duncanson Model for Stability

The Dewar-Chatt-Duncanson model, while originally developed to describe the bonding in metal-alkene complexes, provides a useful framework for understanding the stability of the metal-ligand bond in organometallic compounds like ferrocene and its derivatives. wikipedia.orgchemeurope.comacs.org The model describes the bonding as a synergistic combination of two main components:

σ-Donation: The filled π-orbitals of the cyclopentadienyl ligands donate electron density to empty d-orbitals of the iron atom.

π-Back-donation: Filled d-orbitals of the iron atom donate electron density back into the empty π*-antibonding orbitals of the cyclopentadienyl ligands.

This combination of forward and back-donation creates a strong and stable metal-ligand bond. In ferrocenyl phenyl ketone, the presence of the electron-withdrawing benzoyl group can influence this bonding picture. The benzoyl group withdraws electron density from the substituted cyclopentadienyl ring, which can affect both the σ-donation from the ring to the iron and the π-back-donation from the iron to the ring.

Coordination Chemistry and Ligand Design

Ferrocenyl Phenyl Ketone as a Ligand Precursor

Ferrocenyl phenyl ketone, also known as benzoylferrocene, is a key starting material for synthesizing more complex molecules for coordination chemistry. The carbonyl group (C=O) is a versatile synthetic handle that can be transformed into a variety of other functional groups, enabling the creation of ligands with tailored electronic and steric properties.

One common transformation is the reduction of the ketone. For instance, the reduction of benzoylferrocene yields α-phenylferrocenylmethanol. This alcohol can then be used in subsequent reactions. Another significant pathway involves condensation reactions. The ketone can react with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, respectively. These reactions introduce new nitrogen donor atoms into the ligand framework, which are excellent for coordinating to metal centers.